

# A Comprehensive Technical Guide to the Chemical Properties of 2-Hydrazinyl-adenosine

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## Compound of Interest

Compound Name: 2-Hydrazinyl-adenosine

Cat. No.: B12393694

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For researchers, scientists, and professionals in drug development, understanding the nuanced chemical and biological characteristics of novel compounds is paramount. This guide provides an in-depth analysis of **2-Hydrazinyl-adenosine**, a key intermediate in the synthesis of potent and selective coronary vasodilators and a significant scaffold for the development of A2A adenosine receptor agonists.<sup>[1][2]</sup>

## Core Chemical Properties

**2-Hydrazinyl-adenosine**, also known by various synonyms including 2-Hydrazinoadenosine and Regadenoson Impurity 19, is a purine nucleoside analog.<sup>[1][3]</sup> Its fundamental chemical and physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N <sub>7</sub> O <sub>4</sub>	[1][2][3]
Molecular Weight	297.27 g/mol	[1][3]
CAS Number	15763-11-8	[1][3]
Appearance	Off-White to Brown Solid	[1]
Melting Point	208-210°C	[1]
Boiling Point (Predicted)	583.1±60.0 °C	[1]
Density (Predicted)	2.29±0.1 g/cm <sup>3</sup>	[1]
pKa (Predicted)	12.76±0.70	[1]
Solubility	DMSO (Slightly, Heated), Methanol (Sparingly), Water (Sparingly, Heated, Sonicated)	[1]
Storage	Sealed in dry, 2-8°C. Moisture Sensitive.	[1]

## Synthesis and Derivatization: Experimental Protocol

The synthesis of **2-Hydrazinyl-adenosine** derivatives is a critical process for exploring their structure-activity relationships, particularly as A2A adenosine receptor ligands.[4] A generalizable synthetic approach involves the modification of the 2-position of the adenosine scaffold.

A series of 2-hydrazinyladenosine derivatives can be synthesized to investigate their affinity for adenosine receptor subtypes.[4] The overarching goal of these synthetic efforts is often to produce potent and selective A(2A)AR agonists.[4] Modifications can include the introduction of a second sugar moiety at the 2-position to form bis-sugar nucleosides or the alteration of the linker at this position in various ways.[4]

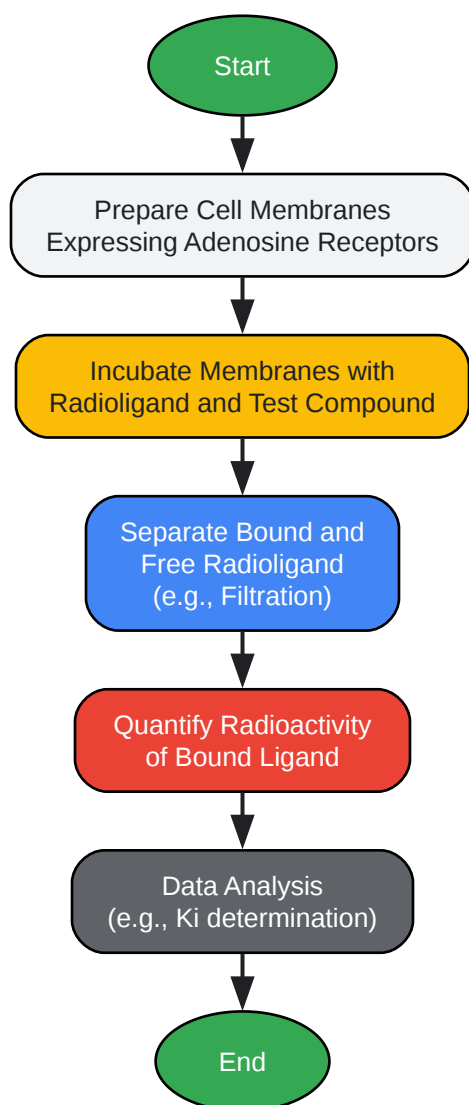
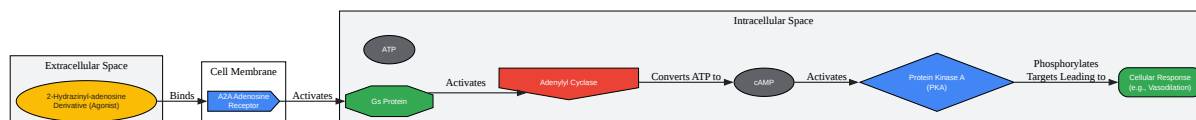
For example, one synthetic route may involve the replacement of a cyclic structure with mono- and disubstituted phenyl moieties to create hydrazones with low nanomolar affinity for the A(2A)AR.[4]

## Biological Activity and Mechanism of Action

**2-Hydrazinyl-adenosine** and its derivatives are primarily investigated for their activity as A2A adenosine receptor agonists.[4][5] The hydrazone derivatives, in particular, have shown a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[6][7]

The primary therapeutic interest in 2-hydrazinyladenosine derivatives lies in their potent and selective agonism at the A2A adenosine receptor. This interaction triggers a signaling cascade that leads to physiological effects such as vasodilation.[8] Several derivatives have been identified as potent agonists at the A(2A)AR, with some exhibiting  $K(i)$  values in the low nanomolar range.[4][5][8] Functional assays have confirmed that these compounds act as agonists, inducing responses like vasorelaxation, which is a known A2A-mediated effect.[8]

The general mechanism for A2A adenosine receptor activation, which is the target for derivatives of **2-Hydrazinyl-adenosine**, is depicted in the following signaling pathway diagram.



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